Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate
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Overview
Description
Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a phenoxy group, and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chlorophenylsulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Coupling with Thiophene Carboxylate: The sulfonamide intermediate is then reacted with a thiophene carboxylate derivative under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group will yield the corresponding amine.
Scientific Research Applications
Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group is known to mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-{[(4-bromophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate
- Methyl 3-(2-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate
Uniqueness
Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding or halogen bonding, which can affect the compound’s properties and applications.
Properties
IUPAC Name |
methyl 3-[2-[(4-chlorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5S2/c1-24-18(21)17-16(10-11-26-17)25-15-5-3-2-4-14(15)20-27(22,23)13-8-6-12(19)7-9-13/h2-11,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRKMUAILHEWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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